molecular formula C23H25N3O3S B4147560 2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE

2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4147560
M. Wt: 423.5 g/mol
InChI Key: ANYWALFZRWEXTI-UHFFFAOYSA-N
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Description

2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidinyl ring, a phenylethyl group, and a methoxyphenyl acetamide moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolidinyl Ring: The imidazolidinyl ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the Allyl Group: The allyl group can be added through a nucleophilic substitution reaction using allyl bromide and a suitable base.

    Formation of the Thioxo Group: The thioxo group can be introduced by reacting the intermediate compound with a sulfur-containing reagent such as Lawesson’s reagent.

    Attachment of the Methoxyphenyl Acetamide Moiety: The final step involves the reaction of the intermediate compound with 4-methoxyphenyl acetic acid or its derivatives under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and phenylethyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl and thioxo groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl and phenylethyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, and sulfoxides.

    Reduction: Formation of alcohols, amines, and thiols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    2-[1-allyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-hydroxyphenyl)acetamide: Differing by the presence of a hydroxy group instead of a methoxy group.

    2-[1-allyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-chlorophenyl)acetamide: Differing by the presence of a chloro group instead of a methoxy group.

    2-[1-allyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]-N-(4-nitrophenyl)acetamide: Differing by the presence of a nitro group instead of a methoxy group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-oxo-3-(2-phenylethyl)-1-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-3-14-26-22(28)20(16-21(27)24-18-9-11-19(29-2)12-10-18)25(23(26)30)15-13-17-7-5-4-6-8-17/h3-12,20H,1,13-16H2,2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYWALFZRWEXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
2-(1-ALLYL-5-OXO-3-PHENETHYL-2-THIOXO-4-IMIDAZOLIDINYL)-N~1~-(4-METHOXYPHENYL)ACETAMIDE

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